
(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid is a deuterated form of 2-hydroxyhexanoic acid, where three hydrogen atoms are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in tracing and studying metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid typically involves the deuteration of 2-hydroxyhexanoic acid. One common method is the catalytic hydrogenation of 2-oxohexanoic acid in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic hydrogenation processes. The use of deuterium gas and efficient catalysts ensures high yield and purity of the final product. The process is optimized to minimize costs and maximize the efficiency of deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-oxohexanoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 2-oxohexanoic acid
Reduction: 2-hydroxyhexanol
Substitution: Various substituted hexanoic acid derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the metabolism of deuterated drugs.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of stable isotopic standards.
Mécanisme D'action
The mechanism of action of (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid involves its incorporation into metabolic pathways where it can be traced due to its deuterium labeling. The deuterium atoms provide a distinct signature that can be detected using spectroscopic methods, allowing researchers to study the compound’s transformation and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid can be compared with other deuterated and non-deuterated analogs:
2-Hydroxyhexanoic acid: The non-deuterated form, which lacks the isotopic labeling and is less useful for tracing studies.
2-Oxohexanoic acid: An oxidized form that can be used as a precursor in the synthesis of the deuterated compound.
Deuterated fatty acids: Other deuterated fatty acids that serve similar purposes in metabolic studies but differ in chain length and functional groups.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic processes.
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
135.18 g/mol |
Nom IUPAC |
6,6,6-trideuterio-2-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/i1D3 |
Clé InChI |
NYHNVHGFPZAZGA-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCCC(C(=O)O)O |
SMILES canonique |
CCCCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




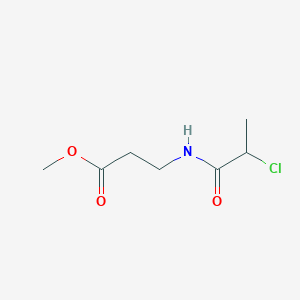
![Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride](/img/structure/B13449861.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13449876.png)


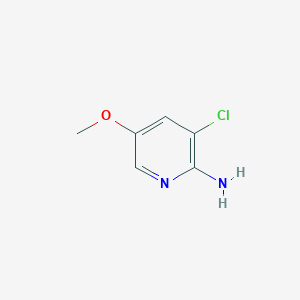
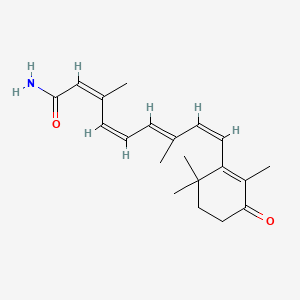
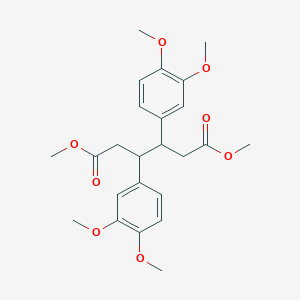
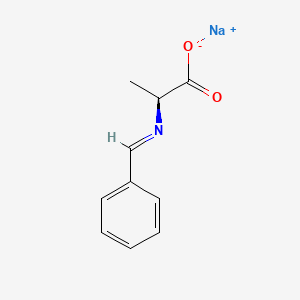
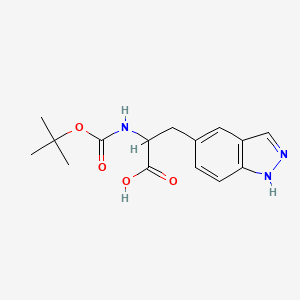
![{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol](/img/structure/B13449917.png)
